molecular formula C11H12N6O3S B2444420 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide CAS No. 2034403-15-9

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide

Cat. No. B2444420
CAS RN: 2034403-15-9
M. Wt: 308.32
InChI Key: HCXZAMKAQIZINQ-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide is a useful research compound. Its molecular formula is C11H12N6O3S and its molecular weight is 308.32. The purity is usually 95%.
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Scientific Research Applications

Organic Electronics: n-Type Dopants

Cationic benzimidazolium iodide salts, including N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide (abbreviated as DMBI-H ), serve as efficient n-type dopants in organic electronics . These dopants enhance the electrical conductivity of organic semiconductors, making them valuable for applications like organic field-effect transistors (OFETs) and organic solar cells.

Molecular Machines: Rotors and Nanocars

When deposited on a gold (Au) surface, o-OMe-DMBI-I (a derivative of DMBI-H) exhibits fascinating behavior. It anchors stably to the surface and rotates efficiently when excited with scanning tunneling microscopy (STM) pulses. Voltage pulses induce sequential unidirectional rotational motion through six defined orientations with a probability exceeding 95%. The exact binding mode involves cleavage of the methoxy group, resulting in an alkoxy function that covalently binds to gold. Interestingly, elongating the rotator to include a naphthalene unit prevents efficient binding, transforming it into a “nanocar.” Further exploration of extended π-systems combined with DMBI motors could lead to more complex molecular machinery, such as molecular gears .

Solution-Phase n-Doping Mechanisms

Research on n-doping mechanisms has led to the development of solution-processable small molecules like N-DMBI-H . These molecules are air-stable and capable of doping low-electron-affinity host materials in organic devices. Understanding these mechanisms contributes to the design of next-generation n-type dopants .

Biological Potential

Although not directly related to the compound’s chemical structure, it’s worth noting that certain indole derivatives exhibit biological potential. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown anti-inflammatory and analgesic activities .

Imidazole Synthesis

While not directly related to DMBI-H, imidazoles are essential heterocyclic motifs with diverse applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles contribute to their utilization in functional molecules .

properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O3S/c1-16-8-4-3-7(5-9(8)17(2)21(16,19)20)14-11(18)10-12-6-13-15-10/h3-6H,1-2H3,(H,14,18)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXZAMKAQIZINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=NC=NN3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide

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